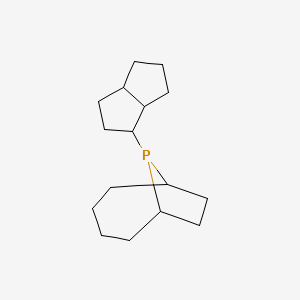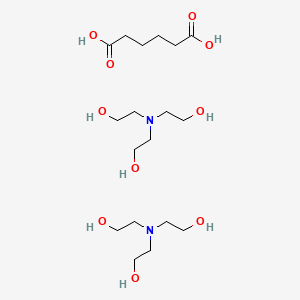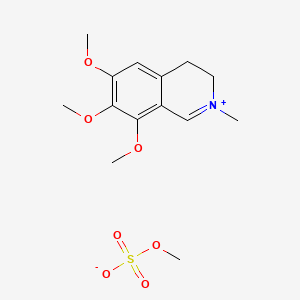
3,4-Dihydro-6,7,8-trimethoxy-2-methylisoquinolinium methyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-6,7,8-trimethoxy-2-methylisoquinolinium methyl sulphate is a chemical compound with the molecular formula C14H21NO7S and a molecular weight of 347.38404 g/mol . This compound is part of the isoquinolinium family and is characterized by its unique structure, which includes three methoxy groups and a methyl group attached to the isoquinoline ring.
Métodos De Preparación
The synthesis of 3,4-Dihydro-6,7,8-trimethoxy-2-methylisoquinolinium methyl sulphate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate isoquinoline derivative.
Methylation: The addition of a methyl group at the 2-position.
Quaternization: The final step involves the quaternization of the nitrogen atom with methyl sulphate to form the desired product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3,4-Dihydro-6,7,8-trimethoxy-2-methylisoquinolinium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinolinium derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
3,4-Dihydro-6,7,8-trimethoxy-2-methylisoquinolinium methyl sulphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-6,7,8-trimethoxy-2-methylisoquinolinium methyl sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
3,4-Dihydro-6,7,8-trimethoxy-2-methylisoquinolinium methyl sulphate can be compared with other isoquinolinium derivatives, such as:
- 6,7,8-Trimethoxy-2-methylisoquinolinium chloride
- 3,4-Dihydro-6,7,8-trimethoxyisoquinolinium bromide
- 2-Methyl-6,7,8-trimethoxyisoquinolinium iodide
These compounds share similar structural features but differ in their substituents and counterions, which can influence their chemical properties and applications .
Propiedades
Número CAS |
93776-98-8 |
|---|---|
Fórmula molecular |
C14H21NO7S |
Peso molecular |
347.39 g/mol |
Nombre IUPAC |
methyl sulfate;6,7,8-trimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium |
InChI |
InChI=1S/C13H18NO3.CH4O4S/c1-14-6-5-9-7-11(15-2)13(17-4)12(16-3)10(9)8-14;1-5-6(2,3)4/h7-8H,5-6H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
OOZBVDZNDNTFRV-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC2=C(C(=C(C=C2CC1)OC)OC)OC.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


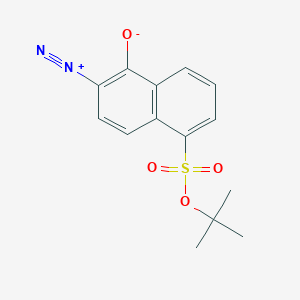
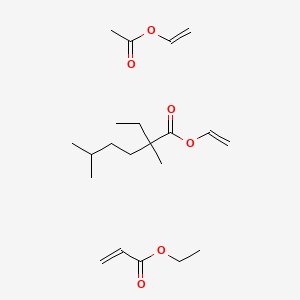
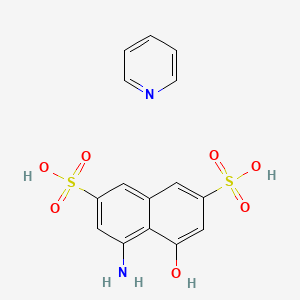


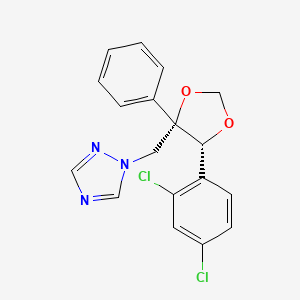
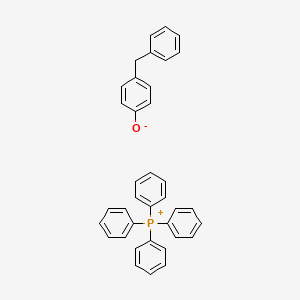
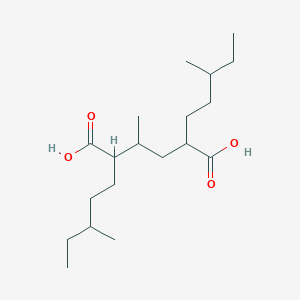

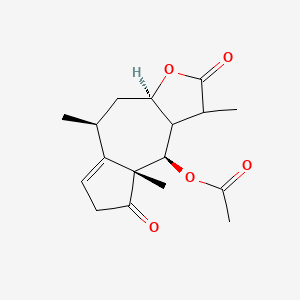
![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)

